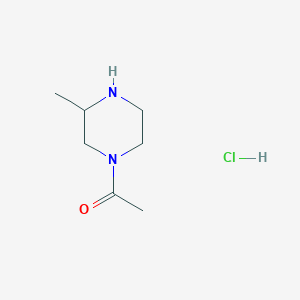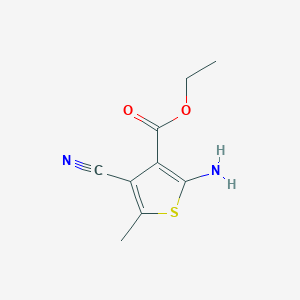
3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI) is a heterocyclic organic compound with the molecular formula C9H10N2O2S . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. The compound also includes functional groups such as an amino group, a cyano group, and an ester group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI) typically involves the reaction of 2-amino-4-cyano-5-methylthiophene-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophilic reagents like sodium azide or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-(4-nitrophenyl)-, ethyl ester
- 3-Thiophenecarboxylic acid, 2-amino-4-cyano-5-methyl-, methyl ester
Uniqueness
3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI) is unique due to its combination of functional groups, which provide a balance of reactivity and stability.
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
ethyl 2-amino-4-cyano-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-6(4-10)5(2)14-8(7)11/h3,11H2,1-2H3 |
InChI Key |
CKLHHWMLFSEHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C#N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


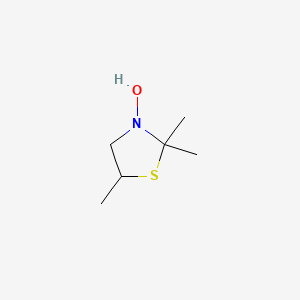
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

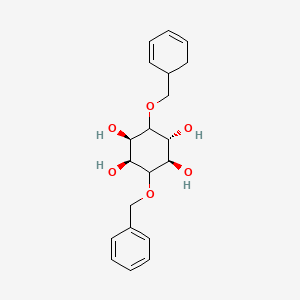


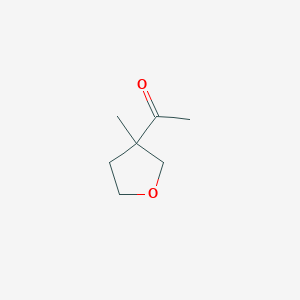
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
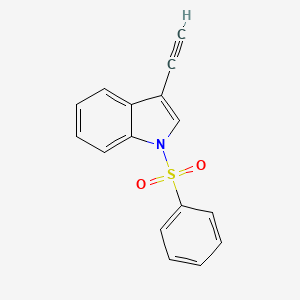
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
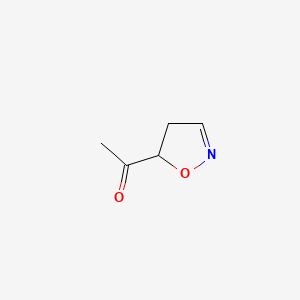
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
